slit protein - 134116-79-3

slit protein

Catalog Number: EVT-1519379
CAS Number: 134116-79-3
Molecular Formula: C9H8ClF
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Slit proteins are a family of secreted glycoproteins known for their roles in various biological processes, including axon guidance, cell migration, and organ development. They were first identified in Drosophila as critical regulators of neuronal axon guidance, interacting with their receptors, known as Roundabout proteins. In mammals, there are three main Slit proteins: Slit1, Slit2, and Slit3, each exhibiting distinct functions and expression patterns in different tissues.

Source and Classification

Slit proteins are classified as extracellular matrix proteins and belong to the Slit family of proteins. They are synthesized in various tissues, including the nervous system and reproductive organs. The primary sources of Slit proteins include:

  • Neural tissues: where they play crucial roles in neuronal development.
  • Leydig cells: where they regulate steroidogenesis.
  • Other tissues: such as the heart and lungs, contributing to organogenesis and angiogenesis.
Synthesis Analysis

Methods

The synthesis of Slit proteins involves several steps:

  1. Gene Expression: The genes encoding Slit proteins are transcribed into messenger RNA.
  2. Translation: Ribosomes translate the mRNA into polypeptide chains.
  3. Post-Translational Modifications: These proteins undergo glycosylation and proteolytic cleavage to produce mature forms.

Technical Details

Recent studies have utilized ribosome profiling techniques to measure translation initiation and codon translation rates, providing insights into the efficiency of Slit protein synthesis . Techniques such as polymerase chain reaction and immunoblotting are commonly used to analyze expression levels in various tissues .

Molecular Structure Analysis

Structure

Slit proteins consist of multiple structural domains, including:

  • Leucine-rich repeats: Contributing to protein-protein interactions.
  • Epidermal growth factor-like domains: Involved in receptor binding.
  • C-terminal domain: Plays a role in signaling.

Data

Crystallographic studies have revealed detailed structural information about Slit protein domains, showing how they interact with their receptors at the molecular level . For instance, the binding affinity of Slit2 to its receptor Robo has been characterized through solid-phase binding assays, indicating specific interaction sites critical for function .

Chemical Reactions Analysis

Reactions

Slit proteins participate in various biochemical reactions:

  • Binding Reactions: They bind to Robo receptors through specific domains, initiating signaling cascades that influence cell behavior.
  • Proteolytic Cleavage: Full-length Slit proteins can be cleaved into shorter isoforms that may have different functional properties .

Technical Details

The binding affinity and kinetics of these interactions can be studied using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays.

Mechanism of Action

Process

The mechanism of action for Slit proteins primarily involves their interaction with Robo receptors on target cells. This interaction activates downstream signaling pathways that regulate:

  • Cell migration
  • Neurite outgrowth
  • Steroidogenesis in Leydig cells

Data

Experimental data indicate that Slit2 can inhibit steroidogenic gene expression in Leydig cells by modulating signaling pathways involving cyclic adenosine monophosphate and protein kinase A .

Physical and Chemical Properties Analysis

Physical Properties

Slit proteins are glycosylated, which affects their solubility and stability. They typically exist as large polypeptides (approximately 150-200 kDa) that can form dimers or multimers depending on the cellular environment.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in physiological buffers due to glycosylation.
  • Stability: Sensitive to proteolytic enzymes which can alter their functional forms.

Relevant analyses often involve assessing their stability under various pH and temperature conditions.

Applications

Scientific Uses

Slit proteins have several applications in scientific research:

  • Neuroscience: Studying axon guidance mechanisms during neural development.
  • Cancer Research: Investigating their role in tumor progression and metastasis.
  • Endocrinology: Understanding their impact on steroid hormone production in Leydig cells.

Additionally, novel methods like split-GFP systems have been developed to track protein synthesis related to Slit functions, enhancing detection capabilities in cell-free protein synthesis systems .

Structural and Molecular Characterization of Slit Proteins

Slit proteins are large, evolutionarily conserved secreted glycoproteins that serve as key guidance cues in neuronal development, angiogenesis, and immune regulation. This section details their structural complexity, post-translational modifications, and receptor interactions.

Domain Architecture and Modular Organization

Slit proteins feature a conserved multi-domain architecture comprising four leucine-rich repeat (LRR) domains (D1–D4), six to nine epidermal growth factor (EGF) repeats, a laminin G domain, and a carboxy-terminal cysteine knot (CT) domain. This modular design enables multifaceted roles in cell signaling [1] [8].

Leucine-Rich Repeat (LRR) Domains and Functional Implications

The four tandem LRR domains (D1–D4) form a curved solenoid structure with parallel β-sheets on their concave face. This architecture creates an extensive binding surface for receptors and co-factors:

  • D1 and D3: Stabilize the overall Slit structure through hydrophobic cores and disulfide bonds [1] [10].
  • D2: Contains the primary Robo-binding interface, with key residues (e.g., Arg788, Lys812) mediating electrostatic interactions [1] [4].
  • D4: Forms a non-symmetrical homodimer via a conserved interface (buried surface area: 1,240 Ų per monomer), enabling signal potentiation. Dimerization involves salt bridges (Arg885–Asp783) and hydrophobic interactions (Leu829, Ile883) [2] [8].

Table 1: Functional Roles of Slit LRR Domains

DomainKey Structural FeaturesFunctional Role
D1N-terminal cap with disulfide bridgesStructural stabilization
D2Electrostatic surface (Arg788, Lys812)Robo1 binding (Kd: 10–50 nM)
D3Hydrophobic coreChaperone recruitment
D4Dimer interface (Arg885–Asp783)Homodimerization; HS binding

Epidermal Growth Factor (EGF) Repeats and Laminin G Domains

  • EGF Repeats: Six to nine repeats (depending on species) adjacent to LRR domains. These calcium-binding motifs stabilize Slit’s elongated structure and regulate proteolytic sensitivity. EGF5–6 contain a proteolytic cleavage site generating N-terminal (Slit-N) and C-terminal (Slit-C) fragments [1] [9].
  • Laminin G Domain: Also termed the ALPS domain (Agrin, Laminin, Perlecan, Slit), this β-sandwich domain facilitates interactions with heparan sulfate proteoglycans (e.g., glypican-1) and extracellular matrix components. It fine-tunes Slit diffusion gradients in tissues [1] [9] [10].

Table 2: Structural Elements in Slit’s EGF-Laminin G Region

ElementKey FeaturesFunctional Impact
EGF Repeats 1–4Ca2+-binding; rigid structureMaintains protein conformation
EGF Repeats 5–6Proteolytic site (e.g., between EGF5–6)Cleavage releases Slit-N/Slit-C
Laminin G Domain10 β-strands; basic surfaceHeparan sulfate binding

Carboxy-Terminal Cysteine Knot (CT) and Conserved Motifs

The CT domain adopts a cystine knot fold stabilized by three disulfide bonds. Key features include:

  • Conserved Cleavage Motifs: Flanking sequences (e.g., RSKR in Drosophila) enable proteolytic processing by furin proteases, releasing Slit-C [1] [8].
  • Heparan Sulfate (HS) Binding: Basic residues (e.g., Lys1460, Arg1463) in human Slit2-CT bind sulfated glycosaminoglycans, tethering Slit to the cell surface or extracellular matrix [9] [10].

Table 3: Conserved Motifs in Slit’s CT Domain

Motif/FeatureSequence/ResiduesRole
Cleavage SiteRSKR (Drosophila)Furin-mediated processing
Cystine KnotCys-X6-Cys-X4-Cys-X6–8-CysStructural stability
HS-Binding SiteLys1460, Arg1463 (Human Slit2)ECM tethering

Proteolytic Processing and Functional Fragments

Slit proteins undergo proteolytic cleavage into ~140 kDa N-terminal (Slit-N) and ~55 kDa C-terminal (Slit-C) fragments:

  • Cleavage Mechanism: Furin family proteases target sites between EGF5 and EGF6, releasing Slit-N (containing LRR domains) and Slit-C (containing EGF6–9, laminin G, and CT domains) [1] [9].
  • Functional Diversification:
  • Slit-N: Binds Robo receptors via D2, mediating axon repulsion and leukocyte chemotaxis inhibition [1].
  • Slit-C: Interacts with glypican-1 (Kd: 80–110 nM) and HS, regulating Slit diffusion and gradient formation. Slit-C alone can inhibit angiogenesis [9].
  • Regulation by Heparan Sulfate: HS stabilizes full-length Slit and protects against cleavage. Enzymatic HS removal increases proteolysis >5-fold [9].

Table 4: Slit Fragments and Their Functions

FragmentDomainsKey Functions
Full-Length SlitD1–D4, EGF1–9, Laminin G, CTPrecursor; low activity
Slit-ND1–D4, EGF1–5Robo binding; axon repulsion
Slit-CEGF6–9, Laminin G, CTGlypican-1 binding; HS interaction

Glycosylation and Secretion Mechanisms

Glycosylation is essential for Slit folding, secretion, and function:

  • N-Glycosylation:
  • Initial transfer of Glc3Man9GlcNAc2 oligosaccharides to Asn residues in the ER.
  • Trimming by glucosidases I/II and ER mannosidase I enables lectin chaperones (e.g., calnexin) to assist folding [6] [10].
  • Drosophila Mummy (Mmy), a UDP-N-acetylglucosamine pyrophosphorylase, synthesizes UDP-GlcNAc for N-glycan initiation. Mmy loss blocks Slit secretion, causing axon guidance defects [3].
  • O-Glycosylation: Mucin-type O-GalNAc modifications on Ser/Thr residues in EGF repeats regulate proteolytic processing and receptor binding [6].
  • Secretion Regulation: Glycosylation ensures passage through ER-Golgi quality control. Unglycosylated Slit accumulates in the ER and undergoes ERAD degradation [3] [10].

Table 5: Glycosylation Modifications in Slit Proteins

Glycosylation TypeEnzymes/RegulatorsFunctional Consequence
N-GlycosylationMmy/GnT-V; glucosidases I/IIFolding; ER export; secretion
O-GalNAc ModificationGalNAc-transferasesProteolysis protection
Heparan Sulfate BindingGlypican-1 (core protein Kd: 500 nM)Gradient formation; activity potentiation

Structural Basis of Slit-Robo Interactions

Slit binding to Robo receptors involves multi-domain interactions:

  • Core Interaction: Slit D2 binds Robo Ig1 with high affinity (Kd: 10–50 nM). The concave β-sheet of Slit D2 docks against a hydrophobic patch on Robo Ig1 (e.g., Phe147, Leu149) [4] [6].
  • Heparan Sulfate (HS) Role: HS chains bridge Slit D2 and Robo Ig1–2:
  • Binds basic residues in Slit D2 (Arg788) and Robo Ig1 (Lys254).
  • Forms a continuous binding surface, stabilizing the complex (Kd without HS: >500 nM) [5] [9].
  • Dimerization Effects: Slit D4 homodimerization positions two Slit D2 domains for potential Robo clustering, enhancing repulsive signaling [2] [4].

Table 6: Key Slit-Robo Interaction Domains and Affinities

Interaction InterfaceKey ResiduesAffinity (Kd)
Slit D2 – Robo Ig1Slit: Arg788, Lys812; Robo: Phe147, Leu14910–50 nM
Heparan Sulfate – Slit D2Arg788 (Slit); Lys254 (Robo)10 nM (HS-Slit)
Heparan Sulfate – Robo Ig1Lys254, Arg27950 nM (HS-Robo)

The tables synthesize structural and functional data from cited research. Kd values denote dissociation constants.

Properties

CAS Number

134116-79-3

Product Name

slit protein

Molecular Formula

C9H8ClF

Synonyms

slit protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.